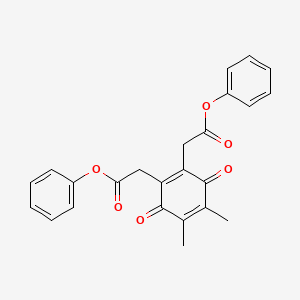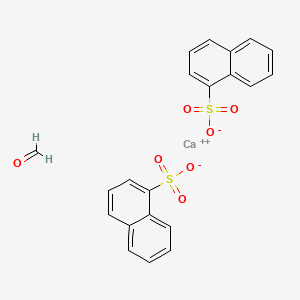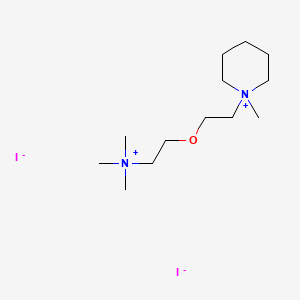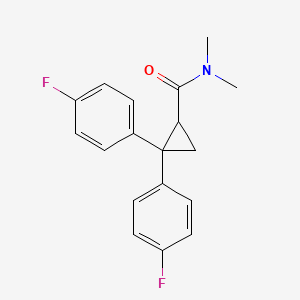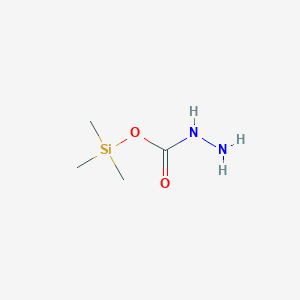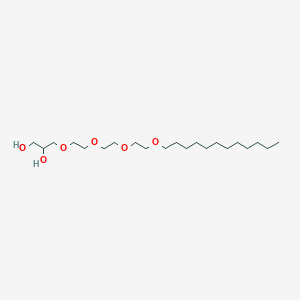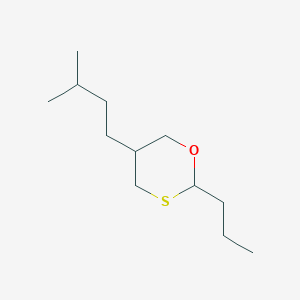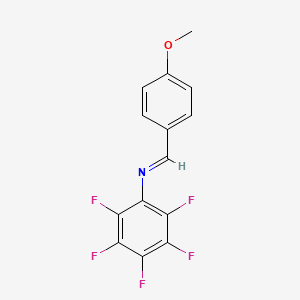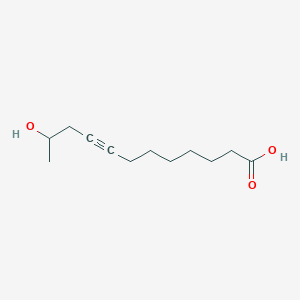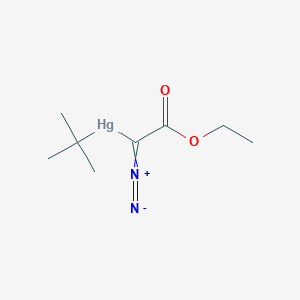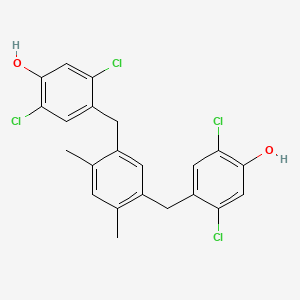
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a phosphonic dichloride group attached to the benzothiazole ring, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride typically involves the reaction of 2-mercaptobenzothiazole with phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme can be represented as follows:
2-Mercaptobenzothiazole+Phosphorus oxychloride→(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or crystallization may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The phosphonic dichloride group can undergo nucleophilic substitution reactions, leading to the formation of phosphonic esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the phosphonic dichloride group under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Phosphonic esters or amides.
Scientific Research Applications
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride.
Benzothiazole: A simpler structure lacking the phosphonic dichloride group.
Phosphonic Dichloride Derivatives: Compounds with similar phosphonic dichloride functionality but different aromatic or heterocyclic backbones.
Uniqueness
The uniqueness of this compound lies in its combination of the benzothiazole ring with the phosphonic dichloride group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
63277-50-9 |
|---|---|
Molecular Formula |
C7H4Cl2NOPS2 |
Molecular Weight |
284.1 g/mol |
IUPAC Name |
3-dichlorophosphoryl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H4Cl2NOPS2/c8-12(9,11)10-5-3-1-2-4-6(5)14-7(10)13/h1-4H |
InChI Key |
VUHQZGDGHZICGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


